REACTION_CXSMILES
|
C(O)C.[CH:4]1([C:7](=O)[CH2:8][C:9](=O)[CH3:10])[CH2:6][CH2:5]1.[C:13]([CH2:15][C:16]([NH2:18])=[O:17])#[N:14].N1CCCCC1>O>[CH:4]1([C:7]2[NH:18][C:16](=[O:17])[C:15]([C:13]#[N:14])=[C:9]([CH3:10])[CH:8]=2)[CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(C)=O)=O
|
Name
|
|
Quantity
|
252 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0.395 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
wherein precipitation
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the oily residue treated with minimal EtOAc
|
Type
|
CUSTOM
|
Details
|
10 mL hexanes to afford a 2nd crop of solid
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CUSTOM
|
Details
|
to afford a nearly white solid as 380 mg (73%)
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=CC(=C(C(N1)=O)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |